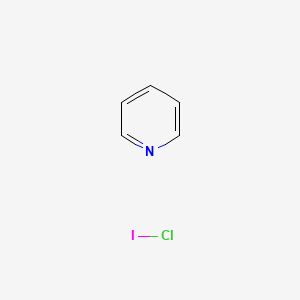
Monochlorure d'iode de pyridine
Vue d'ensemble
Description
Pyridine iodine monochloride is a chemical compound that combines pyridine with iodine monochloride. It is known for its role as an iodinating agent, particularly in the iodination of aromatic compounds. This compound is valued for its ability to introduce iodine into various substrates under mild conditions, making it a versatile reagent in organic synthesis.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Pyridine iodine monochloride (PyICl) primarily targets a wide range of aromatic compounds . It is a versatile iodinating agent and a much more reactive electrophile . The compound has been effectively used to iodinate aromatic compounds such as quinolines, quinolones, pyridones, pyridines, and uracil .
Mode of Action
PyICl interacts with its targets by iodinating them . The iodination occurs in a C3 selective manner for quinolines and quinolones. Pyridones and pyridines undergo C3 and C5 iodination, while dimethyl uracil undergoes C5 iodination . This iodination process is facilitated by the electrophilic nature of iodine monochloride (ICl), which is a component of PyICl .
Biochemical Pathways
The biochemical pathways affected by PyICl primarily involve the iodination of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds, which are integral to many biochemical reactions . The specific downstream effects of these pathways can vary depending on the nature of the aromatic compound being iodinated .
Result of Action
The primary result of PyICl’s action is the effective iodination of a wide range of aromatic compounds . This iodination can lead to the formation of new carbon-carbon bonds , which can have various applications in synthetic organic chemistry .
Action Environment
The action of PyICl can be influenced by various environmental factors. For instance, the iodination of aromatic rings with iodine is difficult and requires the presence of an activating agent to produce a strongly electrophilic I+ species . Some existing methods have associated environmental hazards with respect to handling and storage of molecular iodine, strongly acidic conditions, and the use of expensive and complex catalysts . Therefore, the action, efficacy, and stability of PyICl can be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
Pyridine iodine monochloride plays a significant role in biochemical reactions, primarily as an iodinating agent. It interacts with a wide range of aromatic compounds, facilitating the introduction of iodine atoms into these molecules. This compound is more reactive than molecular iodine, making it a preferred choice for iodination reactions. Pyridine iodine monochloride interacts with enzymes, proteins, and other biomolecules through electrophilic substitution reactions. The iodine atom in the compound acts as an electrophile, attacking electron-rich sites on the target molecules, leading to the formation of iodinated products .
Cellular Effects
Pyridine iodine monochloride influences various cellular processes by modifying the structure and function of biomolecules It can affect cell signaling pathways, gene expression, and cellular metabolismPyridine iodine monochloride has been shown to interact with cellular components, leading to the iodination of specific biomolecules, which can impact cellular functions .
Molecular Mechanism
The molecular mechanism of pyridine iodine monochloride involves its action as an electrophilic iodinating agent. The compound exerts its effects by forming covalent bonds with electron-rich sites on target molecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target molecule. Pyridine iodine monochloride can also induce changes in gene expression by modifying the structure of DNA or RNA through iodination. The binding interactions with biomolecules are primarily driven by the electrophilic nature of the iodine atom in the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine iodine monochloride can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to pyridine iodine monochloride can lead to the gradual iodination of cellular components, potentially affecting cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of pyridine iodine monochloride vary with different dosages in animal models. At low doses, the compound can effectively iodinate target molecules without causing significant toxicity. At high doses, pyridine iodine monochloride can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxic or adverse effects at high doses include oxidative stress, inflammation, and potential organ damage .
Transport and Distribution
Within cells and tissues, pyridine iodine monochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, pyridine iodine monochloride can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within cells can influence its iodinating activity and overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine iodine monochloride can be synthesized by reacting pyridine with iodine monochloride in acetic acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting pale yellow solid is then filtered, dried, and recrystallized using ethyl alcohol .
Industrial Production Methods: On an industrial scale, iodine monochloride is produced by combining iodine and chlorine in a 1:1 molar ratio. The reaction is straightforward and involves passing chlorine gas through iodine crystals, resulting in the formation of iodine monochloride . This iodine monochloride can then be complexed with pyridine to form pyridine iodine monochloride.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine iodine monochloride primarily undergoes iodination reactions. It acts as a source of electrophilic iodine, which can be introduced into aromatic compounds. The compound is also known to cleave carbon-silicon bonds and add to double bonds in alkenes to form chloro-iodo alkanes .
Common Reagents and Conditions: The iodination reactions typically involve the use of pyridine iodine monochloride in the presence of acetic acid or other solvents. The reactions are often carried out at room temperature or slightly elevated temperatures to ensure efficient iodination .
Major Products: The major products of these reactions are iodinated aromatic compounds. Depending on the substrate and reaction conditions, mono- or poly-iodinated products can be obtained. For example, aromatic hydrocarbons and aryl halides can be readily monoiodinated .
Comparaison Avec Des Composés Similaires
Iodine monochloride (ICl): A versatile iodinating agent that is more reactive than molecular iodine.
N-Iodosuccinimide (NIS): Another iodinating agent used in organic synthesis.
Iodine (I2): A common iodinating agent that requires the presence of oxidizing agents or catalysts to achieve efficient iodination.
Uniqueness: Pyridine iodine monochloride is unique due to its ability to provide a stable and efficient source of electrophilic iodine under mild conditions. The presence of pyridine not only stabilizes the iodine monochloride but also enhances its solubility and reactivity, making it a preferred choice for many iodination reactions .
Propriétés
InChI |
InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWBJKPSYWUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436930 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-90-9 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine Iodine Monochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyridine Iodine Monochloride (PyICl) primarily used for in organic synthesis?
A1: Pyridine iodine monochloride (PyICl) is a versatile reagent widely employed for the iodination of aromatic compounds. [] This reagent offers a mild and efficient method for introducing iodine atoms into aromatic rings, a crucial step in synthesizing various organic molecules with applications in pharmaceuticals, materials science, and more.
Q2: How does PyICl compare to other iodination reagents in terms of efficiency and selectivity?
A2: While the provided abstracts don't offer a direct comparison to other iodination reagents, they highlight PyICl's effectiveness in specific scenarios. For instance, [] describes its successful use in deprotecting a chiral auxiliary in the synthesis of acyclic all-carbon quaternary stereocenters, where N-iodosuccinimide proved ineffective. This suggests a degree of selectivity and reactivity unique to PyICl.
Q3: Can you provide an example of a specific chemical transformation achieved using PyICl?
A3: In the development of the GPIIb/IIIa receptor antagonist SB-214857-A (lotrafiban), PyICl played a crucial role in the iodination of a key intermediate. [] Specifically, it facilitated the conversion of (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid to (2S)-2,3,4,5-tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid. This iodinated compound served as a vital precursor for subsequent palladium-catalyzed aminocarbonylation.
Q4: Has PyICl been utilized in the chemical modification of nanomaterials?
A4: Yes, research indicates that PyICl can be employed for doping single-walled carbon nanotube films with iodonium salts. [] This doping process can alter the electrical and optical properties of the nanotubes, making them suitable for applications in electronics, sensors, and other nanotechnology fields.
Q5: Is there any spectroscopic data available on PyICl?
A5: While the provided abstracts don't delve into detailed spectroscopic analysis, one study [] investigates the far-infrared spectra of PyICl and its bromine analog, pyridine-iodine monobromide. Such spectroscopic data can provide valuable insights into the bonding and structural characteristics of these complexes.
Q6: Beyond aromatic iodination, are there any other reported uses of PyICl in organic reactions?
A6: Research indicates that PyICl, in combination with pyridine, can effectively facilitate the ω-bromination or ω-iodination of longifolene. [] This finding suggests a broader applicability of PyICl in halogenation reactions beyond simple aromatic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


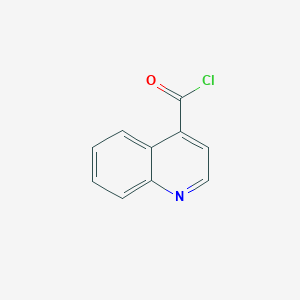
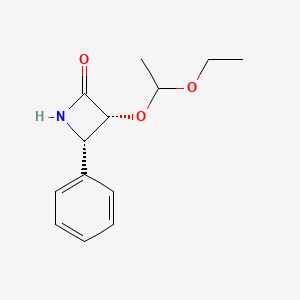
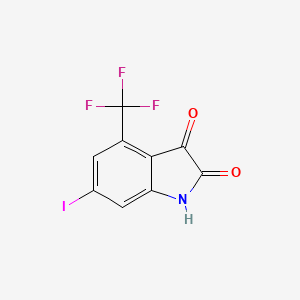
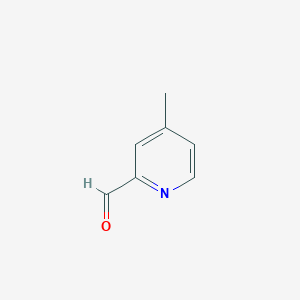
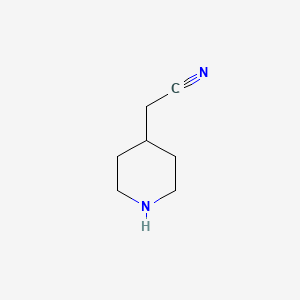
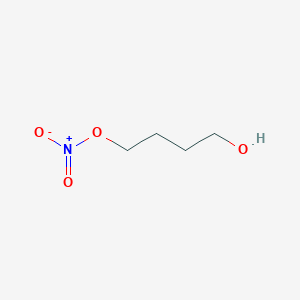
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
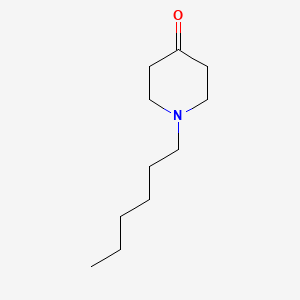
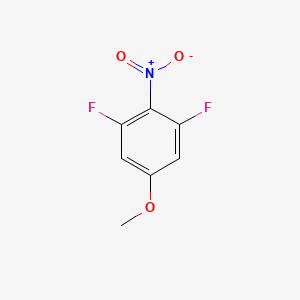
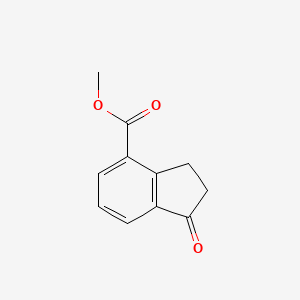
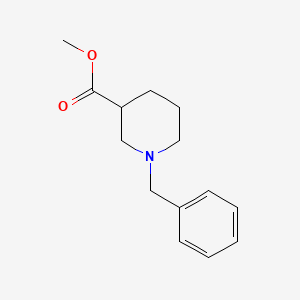
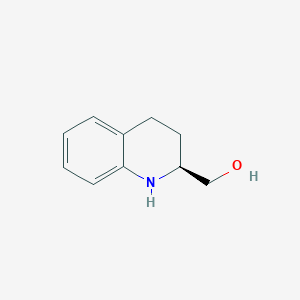
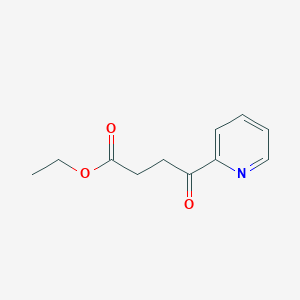
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
